molecular formula C10H11ClO3 B12999684 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde

5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde

Cat. No.: B12999684
M. Wt: 214.64 g/mol
InChI Key: JZHIEJXVRXDPHK-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde: is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is a derivative of benzaldehyde, featuring a chloro, hydroxy, and isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Chlorination: Introduction of the chloro group at the desired position on the benzene ring.

    Hydroxylation: Introduction of the hydroxy group.

    Isopropoxylation: Introduction of the isopropoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Analytical Standards: Employed as a reference standard in analytical chemistry.

Biology:

    Biochemical Studies: Investigated for its potential interactions with biological molecules.

Medicine:

    Pharmaceutical Research: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Involvement: Participation in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    5-Chloro-2-hydroxybenzaldehyde: Lacks the isopropoxy group.

    2-Hydroxy-4-isopropoxybenzaldehyde: Lacks the chloro group.

    4-Isopropoxybenzaldehyde: Lacks both the chloro and hydroxy groups.

Uniqueness: 5-Chloro-2-hydroxy-4-isopropoxybenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and isopropoxy) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-10-4-9(13)7(5-12)3-8(10)11/h3-6,13H,1-2H3

InChI Key

JZHIEJXVRXDPHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)O)C=O)Cl

Origin of Product

United States

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